molecular formula C8H12N2 B6153128 methyl[(1S)-1-(pyridin-4-yl)ethyl]amine CAS No. 42732-16-1

methyl[(1S)-1-(pyridin-4-yl)ethyl]amine

Cat. No.: B6153128
CAS No.: 42732-16-1
M. Wt: 136.19 g/mol
InChI Key: MUIKHERDKLRMFH-ZETCQYMHSA-N
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Description

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine is a chemical compound with the molecular formula C8H12N2. It is also known by its IUPAC name, (1S)-N-methyl-1-(4-pyridinyl)ethanamine. This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, which is further substituted with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method involves the reductive amination of 4-pyridinecarboxaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide).

Major Products Formed

Scientific Research Applications

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to receptor sites and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its lipophilicity and may influence its binding affinity to biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

42732-16-1

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1S)-N-methyl-1-pyridin-4-ylethanamine

InChI

InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m0/s1

InChI Key

MUIKHERDKLRMFH-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)NC

Canonical SMILES

CC(C1=CC=NC=C1)NC

Purity

95

Origin of Product

United States

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